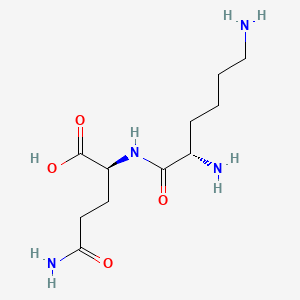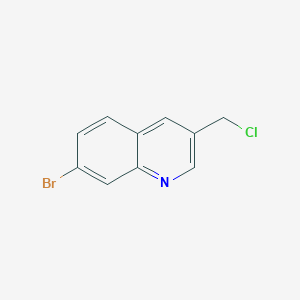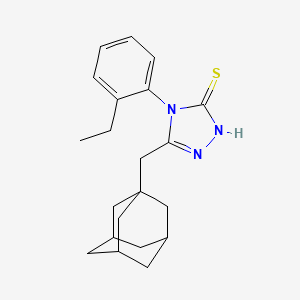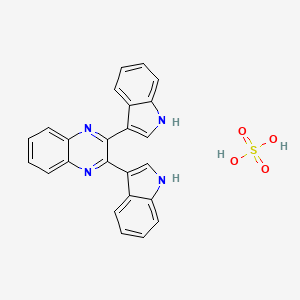
Lys-Gln
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lys-Gln can be synthesized through peptide bond formation between lysine and glutamine. One common method involves the use of transglutaminase, an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of glutamine and the ε-amino group of lysine . This enzymatic approach is highly selective and can be performed under mild conditions, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of recombinant DNA technology to produce transglutaminase in large quantities. The enzyme is then used to catalyze the formation of this compound from its constituent amino acids. This method is efficient and scalable, allowing for the mass production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Lys-Gln primarily undergoes enzymatic reactions, particularly those catalyzed by transglutaminase. These reactions involve the formation of stable amide bonds between the amino acids . Additionally, this compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
The most common reagent used in the synthesis of this compound is transglutaminase. The reaction conditions typically involve a neutral pH and moderate temperatures to ensure the stability of the enzyme and the dipeptide .
Major Products Formed
The primary product formed from the reaction between lysine and glutamine is the dipeptide this compound. In some cases, further modifications can be made to the dipeptide to produce derivatives with specific properties for targeted applications .
Scientific Research Applications
Lys-Gln has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Lys-Gln involves its incorporation into proteins and peptides through enzymatic catalysis. Transglutaminase catalyzes the formation of an isopeptide bond between the γ-carboxamide group of glutamine and the ε-amino group of lysine, resulting in the formation of a stable dipeptide . This process is crucial for the stability and functionality of various proteins and peptides in biological systems.
Comparison with Similar Compounds
Lys-Gln can be compared to other dipeptides such as lysine-arginine and glutamine-glutamate. While all these compounds share similar structural features, this compound is unique due to its specific enzymatic formation and its role in stabilizing protein structures . Other similar compounds include:
Lysine-arginine: Known for its role in protein synthesis and cellular signaling.
Glutamine-glutamate: Important in neurotransmission and metabolic processes.
This compound stands out due to its specific applications in bioplastic film production and its potential therapeutic uses .
Properties
CAS No. |
92352-83-5 |
|---|---|
Molecular Formula |
C11H22N4O4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H22N4O4/c12-6-2-1-3-7(13)10(17)15-8(11(18)19)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
InChI Key |
OAPNERBWQWUPTI-YUMQZZPRSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)
![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)
![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)
![N-benzyl-N'-[(4-chlorophenyl)methyl]propanediamide](/img/structure/B14172371.png)
![Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane](/img/structure/B14172374.png)

![2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14172391.png)
![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)


